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Compound of Interest

Compound Name: NCT-505

Cat. No.: B10821439

For researchers and professionals in drug development, the precise targeting of enzyme
isoforms is a critical aspect of creating effective and safe therapeutics. This guide provides a
detailed comparison of the selectivity profile of NCT-505, a potent inhibitor of Aldehyde
Dehydrogenase 1A1 (ALDH1A1), against other ALDH isoforms. The information is supported
by experimental data and protocols to assist in the evaluation of NCT-505 for research and
preclinical studies.

Introduction to ALDH Isoforms and the Importance
of Selectivity

The human aldehyde dehydrogenase (ALDH) superfamily comprises 19 enzymes that are
crucial for detoxifying both endogenous and exogenous aldehydes by catalyzing their oxidation
to carboxylic acids.[1][2] Specific isoforms, particularly those in the ALDH1A subfamily, play a
key role in the biosynthesis of retinoic acid, a vital signaling molecule involved in cell
differentiation, proliferation, and apoptosis.[2] Given the diverse roles of ALDH isoforms, and
their implication in various pathologies including cancer, the development of isoform-selective
inhibitors is of high therapeutic interest to minimize off-target effects.

NCT-505 is a quinoline-based small molecule inhibitor that has demonstrated significant
potential due to its high potency and selectivity for ALDH1A1.[1][3]

Selectivity Profile of NCT-505
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NCT-505 exhibits remarkable selectivity for the ALDH1A1 isoform. Experimental data
demonstrates that it inhibits ALDH1A1 at a nanomolar concentration, while its inhibitory activity
against other key ALDH isoforms is significantly weaker, requiring micromolar concentrations to
achieve similar effects. This high degree of selectivity makes NCT-505 a valuable tool for
studying the specific functions of ALDH1AL.

Table 1: Inhibitory Activity of NCT-505 against various ALDH Isoforms

ALDH Isoform IC50 (uM)
hALDH1A1 0.007
hALDH1A2 >57
hALDH1A3 22.8
hALDH2 20.1
hALDH3A1 >57

Data sourced from MedchemExpress.

Comparative Analysis with Other ALDH Inhibitors

To contextualize the performance of NCT-505, its selectivity profile is compared with other
known ALDH inhibitors. This includes both broad-spectrum inhibitors and other isoform-
selective compounds.

Table 2: IC50 Values (uM) of Various Inhibitors against ALDH Isoforms
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Inhibitor

ALDH1A1

ALDH1A2

ALDH1A3

ALDH2

ALDH3A1

Selectivit
y Profile

NCT-505

0.007

>57

22.8

20.1

>57

Highly
selective
for
ALDH1A1

NCT-506

0.007

16.4

215

Highly
selective
for
ALDH1A1

NCT-501

0.040

>57

>57

Selective
for
ALDH1A1

Disulfiram

0.15

1.45

Broad-
spectrum,
potent
against
ALDH1

and ALDH2

DEAB

0.057

1.2

3.0

0.16

Broad-

spectrum

CMO026

0.80

No

inhibition

No

inhibition

No

inhibition

No

inhibition

Selective
for
ALDH1A1

CMO037

4.6

No

inhibition

No

inhibition

No

inhibition

No

inhibition

Selective
for
ALDH1A1

(-) Indicates data not readily available.

This comparison highlights that while inhibitors like Disulfiram and DEAB have broad activity

across multiple isoforms, NCT-505 and its analogue NCT-506 stand out for their potent and
highly specific inhibition of ALDH1AL.
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Signaling Pathways and Experimental Workflows

To visualize the biological context and the experimental approach to determining selectivity, the
following diagrams are provided.
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ALDH1A in Retinoic Acid Signaling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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